(S)-2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (S)-2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469794
InChI: InChI=1S/C16H24N2O3/c1-17(10-11-19)12-15-8-5-9-18(15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3/t15-/m0/s1
SMILES: CN(CCO)CC1CCCN1C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol

(S)-2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13469794

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
IUPAC Name benzyl (2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H24N2O3/c1-17(10-11-19)12-15-8-5-9-18(15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3/t15-/m0/s1
Standard InChI Key LIJSBXINQWNNDR-HNNXBMFYSA-N
Isomeric SMILES CN(CCO)C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
SMILES CN(CCO)CC1CCCN1C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(CCO)CC1CCCN1C(=O)OCC2=CC=CC=C2

Introduction

Structural Analysis and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated heterocycle) with an (S)-configuration at the C2 position. Key substituents include:

  • A benzyl ester group at the 1-position, contributing to lipophilicity and hydrolytic instability under acidic/basic conditions.

  • A methyl-(2-hydroxyethyl)aminomethyl group at the 2-position, enabling hydrogen bonding and stereospecific interactions .

The stereochemistry at C2 is critical for biological activity, as enantiomeric forms of similar pyrrolidines exhibit divergent binding affinities .

Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₇H₂₄N₂O₃
Molecular Weight306.4 g/mol
Calculated logP~1.8 (moderate lipophilicity)
Hydrogen Bond Donors2 (hydroxyl and NH groups)
Hydrogen Bond Acceptors4 (ester, hydroxyl, amine)

The hydroxyethyl group enhances aqueous solubility, while the benzyl ester increases membrane permeability .

Synthetic Strategies and Optimization

Key Synthetic Routes

The synthesis typically involves multi-step sequences:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .

  • Introduction of the Aminomethyl Group:

    • Methyl-(2-hydroxyethyl)amine is coupled to the pyrrolidine via reductive amination or nucleophilic substitution .

    • As reported for analogous compounds, diazocarbonyl insertion reactions and Pd-catalyzed cross-couplings are effective for introducing complex substituents .

  • Benzyl Esterification: Treatment with benzyl alcohol under Mitsunobu conditions or using DPPA (diphenyl phosphorazidate) as a coupling reagent .

Challenges and Solutions

  • Stereochemical Control: Asymmetric catalysis (e.g., chiral auxiliaries or enzymes) ensures the (S)-configuration at C2 .

  • Ester Hydrolysis: The benzyl ester is prone to hydrolysis; thus, mild conditions (pH 6–7, low temperature) are employed during purification .

Reactivity and Functional Group Transformations

Hydrolysis of the Benzyl Ester

Under acidic (HCl) or basic (NaOH) conditions, the ester undergoes hydrolysis to yield the corresponding carboxylic acid:

Benzyl esterH3O+/OHCarboxylic acid+Benzyl alcohol\text{Benzyl ester} \xrightarrow{\text{H}_3\text{O}^+/\text{OH}^-} \text{Carboxylic acid} + \text{Benzyl alcohol}

This reaction is pivotal for prodrug designs, enabling targeted release in physiological environments .

Oxidation of the Hydroxyethyl Group

The primary alcohol in the hydroxyethyl moiety can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO) . This modification alters hydrogen-bonding capacity and bioactivity .

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferenceBioactivity
(S)-2-{[Ethyl-(2-hydroxyethyl)amino]-methyl}-pyrrolidine-1-carboxylateEthyl vs. methyl groupEnhanced protease inhibition
Benzyl (2-hydroxyethyl)(methyl)carbamate Carbamate vs. ester linkageLower metabolic stability
3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylateBranched aminoacyl substituentImproved receptor selectivity

The methyl substitution in the target compound reduces steric hindrance compared to ethyl analogs, potentially improving target binding .

Future Research Directions

  • In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration .

  • Structure-Activity Relationships (SAR): Systematic modification of the hydroxyethyl and methyl groups to optimize potency .

  • Target Identification: Use computational docking (e.g., AutoDock Vina) to predict protein targets .

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